Levodopa sodium

Description

Origins of Dopaminergic Therapy in Neurological Disorders

The conceptual foundation for this compound therapy emerged from the pioneering work of Arvid Carlsson, who in 1957 demonstrated that dopamine functioned as a neurotransmitter in the brain rather than merely a precursor to norepinephrine. Using a novel fluorescence assay, Carlsson quantified dopamine concentrations in the basal ganglia and linked its depletion to reserpine-induced akinesia in animal models, replicating Parkinsonian symptoms. This discovery overturned prevailing assumptions about catecholamine biochemistry and established dopamine’s centrality to motor coordination.

George Cotzias later translated these insights into clinical practice by administering high oral doses of levodopa (L-3,4-dihydroxyphenylalanine) to patients with Parkinson’s disease. Unlike dopamine, levodopa demonstrated blood-brain barrier permeability, enabling its conversion to dopamine within the striatum. Cotzias’s meticulous dose-escalation protocols, documented via cinematographic recordings, revealed dramatic reversals of bradykinesia and rigidity, cementing levodopa’s therapeutic potential. These findings marked a paradigm shift from palliation to disease-modifying treatment in neurodegenerative disorders.

Key Milestones in this compound Formulation Development

Early levodopa formulations faced significant challenges, including rapid peripheral decarboxylation to dopamine, which caused nausea and limited central bioavailability. The co-administration of carbidopa, a peripheral decarboxylase inhibitor, emerged as a critical advancement. By blocking extracerebral metabolism, carbidopa increased levodopa’s plasma half-life and reduced required oral doses by approximately 75%. Analytical methods developed to quantify levodopa and carbidopa in biological matrices confirmed their synergistic pharmacokinetics, with carbidopa stabilizing levodopa concentrations in therapeutically relevant ranges.

Table 1: Pharmacokinetic Parameters of Levodopa and Carbidopa in Stable Formulations

| Parameter | Levodopa (Mean ± SD) | Carbidopa (Mean ± SD) |

|---|---|---|

| C~max~ (μg/mL) | 4.21 ± 1.36 | 0.371 ± 0.149 |

| T~max~ (h) | 2.85 ± 2.31 | 5.70 ± 5.22 |

| AUC~0−16~ (μg·h/mL) | 46.5 ± 13.3 | 3.54 ± 1.33 |

| Half-life (h) | 1.5–2.5 | 1.0–1.5 |

Source: Adapted from Nyholm et al. (2012).

Stability optimization represented another milestone. Levodopa’s susceptibility to oxidation at physiological pH necessitated the inclusion of antioxidants such as sodium bisulfite (0.2% w/v) in liquid formulations. Patent innovations in the early 21st century introduced buffered systems using citric acid or phosphate buffers (pH < 3.0) to prevent degradation, achieving <5% carbidopa loss after 360 days at 4°C. Concurrently, in-situ gelling systems extended release profiles, maintaining therapeutic plasma levels for over 16 hours with minimal fluctuation.

Paradigm Shifts in Understanding Blood-Brain Barrier Penetration

The inability of dopamine to cross the blood-brain barrier (BBB) initially confounded therapeutic strategies. Levodopa’s structural similarity to large neutral amino acids enabled its uptake via the L-type amino acid transporter 1 (LAT1), a solute carrier family 7 member 5 (SLC7A5) protein expressed on cerebral endothelial cells. This transport mechanism, characterized by saturable kinetics and competitive inhibition by phenylalanine, underpinned levodopa’s unique efficacy relative to dopamine agonists.

Table 2: Comparative Properties of Levodopa and Dopamine in BBB Penetration

| Property | Levodopa | Dopamine |

|---|

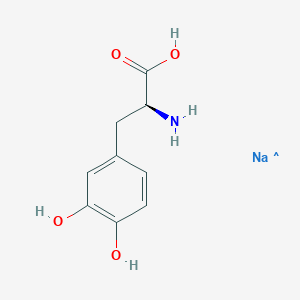

Properties

Molecular Formula |

C9H11NNaO4 |

|---|---|

Molecular Weight |

220.18 g/mol |

InChI |

InChI=1S/C9H11NO4.Na/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14);/t6-;/m0./s1 |

InChI Key |

BDARLFNIXLYGPC-RGMNGODLSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O.[Na] |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Bromination-Hydroxylation Method

A 2024 study by Organic Process Research & Development outlines a two-step synthesis starting from L-tyrosine (18 ). In the first step, L-tyrosine reacts with aqueous hydrogen bromide (HBr) to yield 3-bromo-L-tyrosine (19 ). The second step involves hydroxylation using an alkali base (e.g., NaOH) and copper iodide (CuI) as a catalyst, producing levodopa (1 ) with an overall yield of 41.75%. This method addresses the poor solubility of intermediates by optimizing reaction conditions, making it industrially viable. The final levodopa is precipitated by adjusting the pH to 4.5 using ammonium hydroxide, a step that could be modified with sodium hydroxide to form the sodium salt.

Optical Resolution of Racemic Aminonitriles

Patents US4962223A and EP0357565A2 describe resolving d,l-2-amino-3-(3,4-dimethoxyphenyl)propionitrile (II ) using d-camphorsulfonic acid. The resolved d-enantiomer undergoes hydrolysis and demethylation with hydrobromic acid (HBr) to yield levodopa. For example, heating d-2-amino-3-(3,4-dimethoxyphenyl)propionitrile hydrochloride with 48% HBr at 118°C for 5 hours achieves demethylation, followed by neutralization with ammonium hydroxide to pH 4.5. Replacing ammonium hydroxide with sodium hydroxide in the final step would directly yield this compound.

Conversion of Levodopa to this compound

Neutralization with Sodium Hydroxide

While explicit protocols for this compound synthesis are scarce in the literature, standard salt formation principles apply. Levodopa’s carboxylic acid group (pKa ≈ 2.3) can be deprotonated using sodium hydroxide (NaOH) in aqueous or alcoholic media. For instance, dissolving levodopa in water and adding 1 equivalent of NaOH at 25°C would yield the sodium salt, which is then isolated via lyophilization or crystallization.

Purity Considerations

Impurities such as residual bromides or unreacted intermediates must be controlled. The original levodopa synthesis in uses HPLC to quantify related substances (<0.1%) and GC for residual solvents (<500 ppm). These methods ensure the starting material’s purity before salt formation.

Advanced Formulation Techniques

Layered Double Hydroxide (LDH) Nanocomposites

A 2014 study intercalates levodopa into Zn/Al-LDH matrices to enhance stability and controlled release. The synthesis involves coprecipitating levodopa with zinc and aluminum nitrates at pH 7.0, yielding a nanocomposite with 92.7% purification efficiency. While this method focuses on drug delivery, the LDH framework could stabilize this compound in physiological environments.

Industrial-Scale Production and Quality Control

Scalability of the Bromination-Hydroxylation Method

Patent-Based Manufacturing

US4962223A reports an 88% overall yield using optical resolution and HBr demethylation. Critical parameters include:

- Temperature : 118°C for hydrobromic acid reactions

- pH Control : 4.5 for levodopa precipitation

- Crystallization : Cooling to 5°C to enhance yield.

Analytical Characterization

Structural Elucidation

Chemical Reactions Analysis

Types of Reactions

Levodopa sodium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized to form dopamine quinone, a reaction that is often catalyzed by enzymes such as tyrosinase.

Reduction: The compound can be reduced back to L-DOPA using reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions include dopamine, dopamine quinone, and various substituted derivatives of L-DOPA .

Scientific Research Applications

Levodopa, commonly used in the management of Parkinson's disease (PD), is a prodrug of dopamine that can cross the blood-brain barrier . It is often administered with carbidopa to prevent its metabolism into dopamine before it reaches the brain . While the query specifies "Levodopa sodium," it's important to note that the primary application and research focus is on levodopa in conjunction with carbidopa or other adjunctive therapies.

Levodopa and Carbidopa Applications in Parkinson's Disease

Levodopa is a widely used medication to manage symptoms caused by the depletion of dopamine in the brains of patients with Parkinson’s disease . Levodopa is transformed in the body to dopamine, a substance present in the brain and spinal cord where it assists in the transfer of impulses between nerve cells . A lack of dopamine can result in symptoms such as tremor, rigidity, slow movements, and difficulty keeping one’s balance . Levodopa increases the amount of dopamine, reducing these symptoms .

Carbidopa is added to levodopa to improve the effect and reduce the undesirable effects of levodopa . Levodopa is most commonly formulated as an oral tablet with a peripheral dopa decarboxylase inhibitor indicated for treatment of Parkinson's disease, post-encephalitic parkinsonism, and symptomatic parkinsonism following carbon monoxide intoxication or manganese intoxication .

Intestinal Gel Infusion

Levodopa-carbidopa intestinal gel is approved for use in many countries in Europe as Duodopa© . The gel is infused from a pump directly into the small intestine through a percutaneous endoscopic gastrostomy tube (called a PEG-J tube) passing through the stomach . Levodopa and carbidopa are infused continuously, with the goal of controlling PD symptoms more consistently than current available medications might .

Adjunct to Safinamide

Safinamide can be used as an add-on treatment to a dopamine agonist or as an adjunct to levodopa . Studies have shown that the addition of safinamide significantly increased daily on time without troublesome dyskinesia and reduced daily off time .

Hyponatremia

Levodopa/carbidopa can induce hyponatremia, a condition characterized by low sodium levels . In one case, a 75-year-old male experienced improvement in hiccups and normalization of serum sodium levels after the dose of L-dopa/carbidopa was adjusted . Another case involved an 87-year-old lady who developed hyponatremia secondary to the use of levodopa/carbidopa .

Gut Microbial Degradation

The bioavailability of levodopa can be enhanced by mitigating its gut bacterial metabolism to dopamine . Decreasing bacterial metabolism is a promising therapeutic approach to enhance the bioavailability of levodopa in the brain .

Alternative Levodopa Delivery Approaches

Two main aims animate the research in this field: first, to provide a more stable LD plasmatic concentration, and, second, to find a suitable route through which LD could act almost . Efforts are still being made to achieve a continuous dopaminergic stimulation, with the combination of oral LD with an AADC inhibitor and a COMT inhibitor, or the intra-duodenal water-based LD/ carbidopa gel . Further approaches to enhance LD efficacy are focused on new non-oral administration routes, including nasal, intra-duodenal, intrapulmonary (CVT-301) and subcutaneous (ND0612), as well as on novel ER formulations, including IPX066, which recently concluded phase III trial .

| Device | Status | Description | Route |

|---|---|---|---|

| LC-5 (MyFid device) | EMA approved | Microtablets containing LD/CD | Oral |

| ODM-101 | Phase II | Capsule containing LD-CD-entacapone (LCE) | Oral |

Mechanism of Action

Levodopa sodium exerts its effects by crossing the blood-brain barrier and being converted to dopamine by the enzyme aromatic L-amino acid decarboxylase. This supplemental dopamine helps to replenish the deficient levels in patients with Parkinson’s disease, thereby alleviating symptoms such as tremors, rigidity, and bradykinesia . The molecular targets involved include dopaminergic receptors in the brain, which are activated by the newly formed dopamine .

Comparison with Similar Compounds

Key Insights :

- The catechol group is critical for interactions with AADC, OCT transporters (e.g., SLC22A1, SLCO1B1), and dopamine receptors .

- Structural modifications (e.g., esterification in etilevodopa) enhance lipophilicity and bioavailability but require enzymatic activation .

Pharmacokinetic Profiles

| Parameter | This compound | Carbidopa/Levodopa (IPX066) | Droxidopa |

|---|---|---|---|

| Bioavailability | ~10% (oral) | 20–30% (extended-release) | ~90% (oral) |

| Half-life | 1–3 hours | 4–6 hours | 2–4 hours |

| Metabolism | AADC, COMT | AADC (peripherally blocked) | AADC, COMT |

| Key Advantage | Rapid symptom relief | Reduced dosing frequency | Adrenergic support |

Notes:

- Extended-release formulations (e.g., IPX066) improve plasma stability and reduce motor fluctuations but exhibit delayed onset .

- Droxidopa’s longer half-life supports its use in non-PD indications like orthostatic hypotension .

Therapeutic Efficacy in Parkinson’s Disease

- Motor Symptoms : this compound produces a 40–60% improvement in Unified Parkinson’s Disease Rating Scale (UPDRS) scores, comparable to dopamine agonists but with faster onset .

- Extended-Release Formulations : IPX066 demonstrates similar efficacy to standard levodopa but with fewer peak-dose dyskinesias (15% vs. 28% incidence) .

Q & A

Q. What experimental protocols are recommended for assessing Levodopa sodium bioavailability in early-phase clinical trials?

To evaluate bioavailability, use a crossover design comparing oral and infusion formulations. Measure plasma concentration fluctuations and intra-subject variability via repeated blood sampling. For jejunal infusion (LCIG), calculate pharmacokinetic parameters like AUC, Cmax, and trough levels, and compare these to oral administration using mixed-effects models to account for small sample sizes . Include "Off" and "On" time metrics from PD Diaries to correlate pharmacokinetics with clinical outcomes.

Q. Which validated in vitro models are suitable for studying this compound’s stability and degradation kinetics?

Use HPLC or mass spectrometry under controlled pH and temperature conditions to assess stability. Validate degradation profiles against reference standards (e.g., USP guidelines). Include sodium carboxymethylcellulose as a stabilizer in gel formulations to mimic clinical LCIG preparations. Cross-reference with physicochemical properties such as tPSA (104Ų) and InChi key (BDARLFNIXLYGPC-RGMNGODLSA-N) to confirm molecular integrity .

Q. How should researchers structure a hypothesis for meta-analyses on Levodopa’s motor outcomes?

Apply the PICOT framework: Population (e.g., Parkinson’s patients with dyskinesia), Intervention (this compound dosage), Comparison (oral vs. infusion), Outcome (UPDRS-III score improvement), and Timeframe (6-month follow-up). Use PRISMA guidelines to systematically extract data from studies reporting pre- and post-treatment motor scores, and employ random-effects models to account for heterogeneity in study designs .

Advanced Research Questions

Q. How can contradictory findings in posturography studies on Levodopa’s effects on balance be methodologically resolved?

Conduct a sensitivity analysis stratified by outcome parameters (e.g., sway velocity vs. step initiation). Use multivariate regression to adjust for confounding factors like dyskinesia severity and dual-tasking conditions. Prioritize studies with standardized posturography protocols (e.g., fixed platform vs. dynamic perturbations) and apply the GRADE framework to evaluate evidence quality. Systematic reviews indicate that Levodopa improves clinical balance scales but shows mixed effects in posturography, necessitating harmonized metrics .

Q. What statistical approaches mitigate bias in small-sample pharmacokinetic studies of novel Levodopa formulations?

Implement non-compartmental analysis (NCA) with bootstrap resampling to estimate confidence intervals for AUC and Cmax. Use Bayesian hierarchical models to borrow strength from historical data (e.g., Caucasian cohort pharmacokinetics) while accounting for ethnic differences. Report intra-subject variability ratios (e.g., 4-fold lower with LCIG vs. oral) to highlight formulation advantages despite limited sample sizes .

Q. What methodological considerations are critical when designing subpopulation analyses in Levodopa trials?

Predefine subpopulations (e.g., rapid vs. slow disease progressors) using baseline criteria like MDS-UPDRS Part III scores. Apply covariate-adjusted mixed models for repeated measures (MMRM) to analyze ON/OFF state data. Ensure ≥20% representation in each subgroup to maintain statistical power. For exploratory endpoints, use gatekeeping strategies to control type I error, and validate findings with permutation tests .

Q. How can gene therapy studies optimize preclinical models for Levodopa-sparing effects?

Use adeno-associated virus (AAV) vectors (e.g., AAV-GAD) in rodent models to deliver dopaminergic genes. Measure striatal dopamine metabolites via microdialysis and correlate with behavioral outcomes (e.g., rotarod performance). Validate target engagement using PET imaging of metabolic activity in the subthalamic nucleus. Compare results to Levodopa monotherapy to assess dyskinesia reduction potential .

Methodological Resources

- Data Contradiction Analysis : Apply the Cochrane Risk of Bias Tool to assess study limitations in systematic reviews .

- Pharmacokinetic Modeling : Phoenix WinNonlin for NCA and Monolix for population PK/PD modeling .

- Meta-Analysis : Use RevMan or R’s

metaforpackage for effect size calculations and forest plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.